- Synthesis of flavokawain B and its anti-proliferative activity against gefitinib-resistant non-small cell lung cancer (NSCLC)Bulletin of the Korean Chemical Society, 2013, 34(12), 3782-3786,
Cas no 90-24-4 (Xanthoxylin)

Xanthoxylin 化学的及び物理的性質
名前と識別子
-
- 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone
- xanthoxylin
- 4,6-Dimethoxy-2-hydroxyacetophenone
- Brevifolin~4,6-Dimethoxy-2-hydroxyacetophenone~Xanthoxylin
- 2'-Hydroxy-4',6'-dimethoxyacetophenone
- 4',6'-Dimethoxy-2'-hydroxyacetophenone
- 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethan-1-one
- 1-(2-Hydroxy-4,6-dimethylphenyl)-ethanone
- 2-Hydroxy-4
- [ "2-Hydroxy-4", "6-dimethoxyacetophenone" ]
- Xanthoxyline
- Brevifolin
- 2-Hydroxy-4,6-dimethoxyacetophenone
- Brevifolin (Zanthoxylum)
- Phloracetophenone dimethyl ether
- Brevifolin (VAN)
- 2,4-Di-O-methylphloroacetophenone
- Phloroacetophenone 2,4-dimethyl ether
- Ethanone, 1-(2-hydroxy-4,6-dimethoxyphenyl)-
- Acetophenone der.
- 1-Acetyl-2-hydroxy-4,6-dimethoxy
- 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone (ACI)
- Acetophenone, 2′-hydroxy-4′,6′-dimethoxy- (6CI, 7CI, 8CI)
- 1-Acetyl-2-hydroxy-4,6-dimethoxybenzene
- 2-Acetyl-3,5-dimethoxyphenol
- 2′,4′-Dimethoxy-6′-hydroxyacetophenone
- 2′-Hydroxy-4′,6′-dimethoxyacetophenone
- 4′,6′-Dimethoxy-2′-hydroxyacetophenone
- NSC 17392
- Phloroacetophenone dimethyl ether
- MLS002207182
- SMR001306755
- SCHEMBL44708
- 2-Hydroxy-4, 6-dimethoxyacetophenone
- 4, 6-Dimethoxy-2-hydroxyacetophenone
- BSPBio_001701
- XANTHOXYLIN [MI]
- NCGC00095824-01
- SPBio_000566
- NSC17392
- AKOS015856339
- BRD-K12260308-001-04-2
- CHEBI:10070
- Spectrum5_000237
- KBioGR_002137
- NSC-17392
- SDCCGMLS-0066937.P001
- BRD-K12260308-001-02-6
- 1-(2-hydroxy-4,6-dimethoxyphenyl)-ethanone
- MFCD00017243
- 2'-hyroxy-4',6'-dimethoxyacetophenone
- 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone #
- SY048579
- EINECS 201-978-3
- 90-24-4
- KBioSS_001057
- 2 inverted exclamation mark -Hydroxy-4 inverted exclamation mark ,6 inverted exclamation mark -dimethoxyacetophenone
- 2-Hydroxyl-4,6-dimethoxy-acetophenone
- Spectrum4_001499
- 1-(2-hydroxy-4,6-dimethoxy-phenyl)ethanone
- (2-hydroxy-4,6-dimethoxy-phenyl)-ethanone
- NCGC00095824-02
- HY-N1063
- XANTHOXYLINE [WHO-DD]
- AQ-358/42007313
- DivK1c_006809
- UNII-Z8RSY5TZPA
- KBio2_006193
- KBio2_003625
- FT-0612544
- SR-05000002434
- 2'-Hydroxy-4',6'-dimethoxyacetophenone, 97%
- Spectrum3_000181
- A843476
- NS00039355
- SR-05000002434-1
- 2'-Hydroxy-4',6'-dimethoxy-Acetophenone
- CHEMBL450288
- AI3-26010
- EN300-6477862
- DTXSID10237981
- Ethanone,1-(2-hydroxy-4,6-dimethoxyphenyl)-
- s4781
- Spectrum_000577
- Z8RSY5TZPA
- SpecPlus_000713
- Spectrum2_000463
- Acetophenone, 2'-hydroxy-4',6'-dimethoxy-
- KBio1_001753
- AS-40799
- Acetophenone, 2'-hydroxy-4',6'-dimethoxy- (8CI)
- AC-35124
- KBio3_001201
- Acetophenone,6'-dimethoxy-
- CCG-38702
- SPECTRUM200441
- KBio2_001057
- Z1255434817
- 6-Methoxypaeonol
- CS-0016347
- 2',4'-DIMETHOXY-6'-HYDROXYACETOPHENONE
- Q18210424
- D2683
- 477-94-1
- DTXCID60160472
- Xanthoxylin
-
- MDL: MFCD00017243
- インチ: 1S/C10H12O4/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3
- InChIKey: FBUBVLUPUDBFME-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1C(OC)=CC(OC)=CC=1O
- BRN: 1285013
計算された属性
- せいみつぶんしりょう: 196.07400
- どういたいしつりょう: 196.074
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 196.20
- トポロジー分子極性表面積: 55.8
- 疎水性パラメータ計算基準値(XlogP): 1.7
- ひょうめんでんか: 0
- 互変異性体の数: 9
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.172
- ゆうかいてん: 79.0 to 82.0 deg-C
- ふってん: 185°C/20mmHg(lit.)
- フラッシュポイント: 185°C/20mm
- 屈折率: 1.527
- ようかいど: Soluble in hot methanol.
- PSA: 55.76000
- LogP: 1.61200
- マーカー: 10067
Xanthoxylin セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39
- リスク用語:R36/37/38
Xanthoxylin 税関データ
- 税関コード:2914509090
- 税関データ:
中国税関コード:
2914509090概要:
2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%
Xanthoxylin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6477862-5.0g |
1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one |
90-24-4 | 95% | 5.0g |
$104.0 | 2023-07-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046405-100mg |
Xanthoxylin |
90-24-4 | 98% | 100mg |
¥56 | 2023-04-13 | |
S e l l e c k ZHONG GUO | S4781-25mg |
Xanthoxyline |
90-24-4 | 99.93% | 25mg |
¥794.46 | 2023-09-15 | |
Apollo Scientific | OR22374-5g |
2'-Hydroxy-4',6'-dimethoxyacetophenone |
90-24-4 | 99% | 5g |
£39.00 | 2025-02-19 | |
TRC | H949235-1g |
1-(2-Hydroxy-4,6-dimethylphenyl)-ethanone |
90-24-4 | 1g |
$ 76.00 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046405-25g |
Xanthoxylin |
90-24-4 | 98% | 25g |
¥1535 | 2023-04-13 | |
abcr | AB117247-1 g |
2'-Hydroxy-4',6'-dimethoxyacetophenone, 98%; . |
90-24-4 | 98% | 1 g |
€76.10 | 2023-07-20 | |
Enamine | EN300-6477862-2.5g |
1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one |
90-24-4 | 95% | 2.5g |
$73.0 | 2023-07-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H14662-5g |
Xanthoxylin |
90-24-4 | >98.0%(GC) | 5g |
¥1658.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046405-100g |
Xanthoxylin |
90-24-4 | 98% | 100g |
¥3754 | 2023-04-13 |
Xanthoxylin 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Hydrochloric acid Solvents: Water
- Unraveling the anti-influenza effect of flavonoids: Experimental validation of luteolin and its congeners as potent influenza endonuclease inhibitorsEuropean Journal of Medicinal Chemistry, 2020, 208,,
ごうせいかいろ 3
ごうせいかいろ 4
1.2 -10 °C; -10 °C → reflux; 3 h, reflux; reflux → rt; overnight, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
- Synthesis and antiproliferative activity of benzofuran-based analogs of cercosporamide against non-small cell lung cancer cell linesEuropean Journal of Medicinal Chemistry, 2013, 69, 823-832,
ごうせいかいろ 5
- Identification of 5,7,3',4'-Tetramethoxyflavone Metabolites in Rat Urine by the Isotope-Labeling Method and Ultrahigh-Performance Liquid Chromatography-Electrospray Ionization-Mass SpectrometryJournal of Agricultural and Food Chemistry, 2012, 60(33), 8123-8128,
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
- Evaluation of the inhibitory effects of (e)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one (dinap), a natural product analog, on the replication of type 2 PRRSV in vitro and in vivoMolecules, 2019, 24(5), 887/1-887/16,
ごうせいかいろ 9
1.2 rt; 4 - 5 h, rt
- Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug designBioorganic & Medicinal Chemistry, 2018, 26(16), 4602-4614,
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
Xanthoxylin Raw materials
Xanthoxylin Preparation Products
Xanthoxylin サプライヤー
Xanthoxylin 関連文献
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1. 696. Vitexin. Part IW. H. Evans,A. McGookin,L. Jurd,Alexander Robertson,W. R. N. Williamson J. Chem. Soc. 1957 3510
-
T. H. Simpson,W. B. Whalley J. Chem. Soc. 1955 166
-
Haichuan Zhang,Shiyu Fu Green Chem. 2022 24 6619
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4. CLXV.—Hydroxy-carbonyl compounds. Part II. The benzoylation of ketones derived from phloroglucinolFrederick W. Canter,Frank H. Curd,Alexander Robertson J. Chem. Soc. 1931 1245
-
W. A. Hutchins,T. S. Wheeler J. Chem. Soc. 1939 91
-
6. 121. The chemistry of fungi. Part II. Derivatives of 3 : 4-dimethoxyphenolG. H. Jones,J. B. D. Mackenzie,Alexander Robertson,W. B. Whalley J. Chem. Soc. 1949 562
-
7. Rearrangement in the demethylation of 2′-methoxyflavones. Part II. Further experiments and the determination of the composition of lotoflavinM. L. Doporto,E. M. Gallagher,J. E. Gowan,A. C. Hughes,E. M. Philbin,T. Swain,T. S. Wheeler J. Chem. Soc. 1955 4249
-
8. Oxidative rearrangement of quinochalcones. Part 2. A facile synthesis of linderoneGraham J. Bennett,Hiok-Huang Lee J. Chem. Soc. Perkin Trans. 1 1986 633
-
9. 579. The chemistry of fungi. Part XII. The synthesis of 6′ : 7′-dimethoxy-2 : 4-dimethylchromeno(3′ : 4′-5 : 6)pyranol identical with a derivative of O-dimethylcitromycinJ. B. D. Mackenzie,Alexander Robertson,W. B. Whalley J. Chem. Soc. 1950 2965
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10. Divergent synthesis of biflavonoids yields novel inhibitors of the aggregation of amyloid β (1–42)Tze Han Sum,Tze Jing Sum,Súil Collins,Warren R. J. D. Galloway,David G. Twigg,Florian Hollfelder,David R. Spring Org. Biomol. Chem. 2017 15 4554
Xanthoxylinに関する追加情報
Professional Introduction to Xanthoxylin (CAS No. 90-24-4)
Xanthoxylin, a naturally occurring flavonoid glycoside, is a compound of significant interest in the field of chemobiomedicine. With the chemical formula C21H20O11 and the CAS number 90-24-4, this molecule has garnered attention for its diverse pharmacological properties and potential therapeutic applications. Xanthoxylin, also known as phlorizin-3-O-α-L-rhamnopyranoside, is primarily derived from the roots and stems of certain species within the genus Saposhnikovia, particularly Saposhnikovia divaricata and Saposhnikovia latifolia. These plants are widely used in traditional Chinese medicine, where various extracts and compounds derived from them have been employed for their health benefits.
The structural complexity of Xanthoxylin contributes to its multifaceted biological activities. As a flavonoid glycoside, it possesses a flavone core structure linked to a rhamnose sugar moiety. This unique configuration enables Xanthoxylin to interact with multiple biological targets, making it a promising candidate for drug development. Recent studies have highlighted its potential in modulating various cellular processes, including anti-inflammatory, antioxidant, and anticancer effects.
In the realm of anti-inflammatory research, Xanthoxylin has demonstrated remarkable efficacy in reducing inflammation-related pathways. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This mechanism is attributed to its ability to modulate nuclear factor kappa B (NF-κB) signaling, a key transcription factor involved in inflammatory responses. The anti-inflammatory properties of Xanthoxylin make it a valuable compound for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The antioxidant capabilities of Xanthoxylin are another area of active investigation. Reactive oxygen species (ROS) are known to contribute to oxidative stress, which is implicated in various pathological conditions including aging and neurodegenerative diseases. Xanthoxylin has been shown to scavenge ROS and inhibit the activity of enzymes like lipoxygenase and cyclooxygenase, thereby reducing oxidative damage. Furthermore, its ability to upregulate the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) suggests a broader protective role against oxidative stress.
Emerging evidence also suggests that Xanthoxylin possesses anticancer properties. Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer, liver cancer, and colorectal cancer. The mechanisms underlying this effect involve the activation of caspase-dependent and caspase-independent pathways. Additionally, Xanthoxylin has been found to inhibit the proliferation of cancer cells by disrupting microtubule formation and inducing cell cycle arrest. These findings position Xanthoxylin as a potential chemopreventive and chemotherapeutic agent in oncology.
The pharmacokinetic profile of Xanthoxylin is another critical aspect that influences its therapeutic potential. Research indicates that it exhibits good oral bioavailability and can be metabolized through multiple pathways involving phase I and phase II enzymatic reactions. Understanding these metabolic pathways is essential for optimizing dosing regimens and minimizing potential drug-drug interactions. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the metabolic fate of Xanthoxylin, providing valuable insights into its pharmacokinetic behavior.
The integration of traditional knowledge with modern scientific research has been instrumental in uncovering the therapeutic potential of Xanthoxylin. Traditional Chinese medicine practitioners have long utilized extracts from plants containing this compound for their health benefits. Modern pharmacognostical approaches have allowed researchers to isolate and characterize Xanthoxylin, paving the way for further investigation into its mechanisms of action and therapeutic applications.
In conclusion, Xanthoxylin (CAS No. 90-24-4) is a multifaceted compound with significant potential in chemobiomedicine. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for developing novel therapeutic strategies. Ongoing research continues to unravel the complex mechanisms underlying its biological activities, providing a foundation for future clinical applications. As our understanding of this compound evolves, it holds great promise for contributing to advancements in healthcare.

